molecular formula C13H15N5O3S B4680129 ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate

ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate

Cat. No. B4680129
M. Wt: 321.36 g/mol
InChI Key: RFONENFXARSBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTAD or Pyridyl-thiadiazole-β-alanine ester and is synthesized using a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate is not fully understood. However, it is believed that this compound works by inhibiting the growth of cancer cells and microorganisms by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been found to induce apoptosis or cell death in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using this compound include its high cost and the complexity of its synthesis.

Future Directions

There are several future directions for the research and development of Ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate. Some of these include:
1. Investigation of the mechanism of action of this compound to identify new targets for drug development.
2. Optimization of the synthesis method to reduce the cost and increase the yield of the final product.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Evaluation of the potential of this compound for the treatment of other diseases such as viral infections and neurological disorders.
Conclusion:
This compound is a promising compound with potential applications in various fields. Its high potency and specificity make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis for practical applications.

Scientific Research Applications

Ethyl N-({[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-beta-alaninate has been extensively studied for its potential applications in various fields. One of its primary uses is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit significant anticancer, antifungal, and antibacterial activities.

properties

IUPAC Name

ethyl 3-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)carbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-2-21-10(19)5-8-15-12(20)16-13-18-17-11(22-13)9-3-6-14-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H2,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFONENFXARSBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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